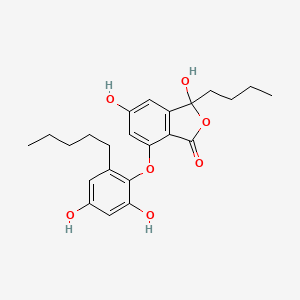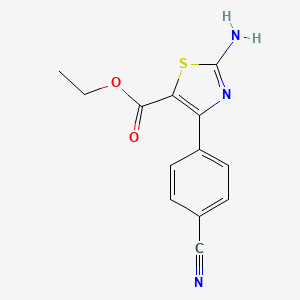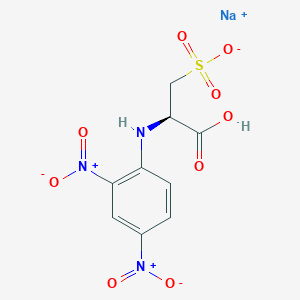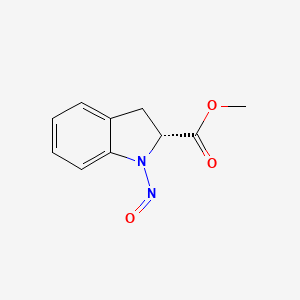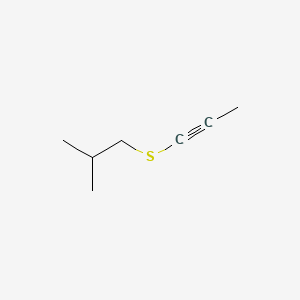
1-Propyne, 1-((2-methylpropyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyne, 1-((2-methylpropyl)thio)- is an organic compound with the molecular formula C7H12S and a molecular weight of 128.24 g/mol . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a propyne group attached to a 2-methylpropylthio group.
Métodos De Preparación
The synthesis of 1-Propyne, 1-((2-methylpropyl)thio)- can be achieved through various synthetic routes. One common method involves the reaction of propyne with 2-methylpropylthiol under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Detailed reaction conditions, such as temperature, pressure, and solvent, are crucial for optimizing the synthesis process .
Análisis De Reacciones Químicas
1-Propyne, 1-((2-methylpropyl)thio)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triple bond to a double or single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the propyne group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-Propyne, 1-((2-methylpropyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propyne, 1-((2-methylpropyl)thio)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparación Con Compuestos Similares
1-Propyne, 1-((2-methylpropyl)thio)- can be compared with other similar compounds, such as:
Propyne: A simple alkyne with the formula C3H4.
2-Methylpropylthiol: A thiol compound with the formula C4H10S.
1-Butyne: Another alkyne with the formula C4H6.
The uniqueness of 1-Propyne, 1-((2-methylpropyl)thio)- lies in its combination of the propyne and 2-methylpropylthio groups, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
56444-80-5 |
|---|---|
Fórmula molecular |
C7H12S |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
2-methyl-1-prop-1-ynylsulfanylpropane |
InChI |
InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h7H,6H2,1-3H3 |
Clave InChI |
MTNSEVRHOHANSK-UHFFFAOYSA-N |
SMILES canónico |
CC#CSCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




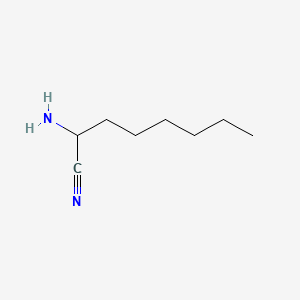
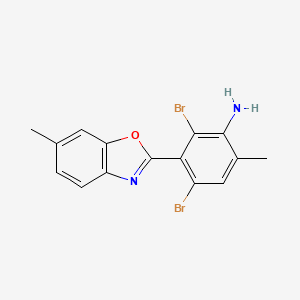

![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)

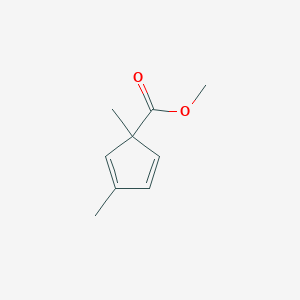
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)
